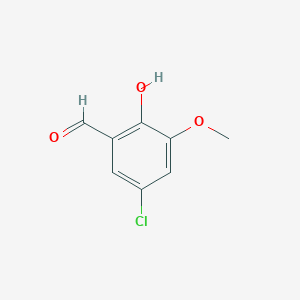

5-Chloro-2-hydroxy-3-methoxybenzaldehyde

描述

Overview of Halogenated Salicylaldehyde (B1680747) Derivatives in Chemical Sciences

Salicylaldehyde (2-hydroxybenzaldehyde) and its derivatives are fundamental precursors in the synthesis of a multitude of organic compounds. wikipedia.org The introduction of halogen atoms, such as chlorine or bromine, onto the salicylaldehyde ring significantly modifies the electronic properties and reactivity of the molecule. This alteration is crucial in various scientific domains.

Halogenated salicylaldehydes are key intermediates in the production of pharmaceuticals, agrochemicals, and dyes. nbinno.com In coordination chemistry, they are used to synthesize Schiff base ligands, which are capable of forming stable complexes with various metal ions. acs.orgnih.gov These metal complexes are investigated for their catalytic activity and potential applications in materials science.

Research has shown that the type and position of the halogen substituent can influence the biological activity of the resulting compounds. For instance, studies on Ru(II) polypyridyl complexes containing halogenated salicylaldehyde ligands revealed that dihalogenated ligands conferred enhanced cytotoxicity against human cancer cells compared to monohalogenated ones. researchgate.netnih.gov Furthermore, salicylaldehyde hydrazones are used as building blocks for structures with potential anticancer, antimicrobial, and antifungal activities. acs.orgnih.gov

Significance of the 5-Chloro-2-hydroxy-3-methoxybenzaldehyde Scaffold in Contemporary Research

The this compound scaffold, a derivative of both o-vanillin (2-hydroxy-3-methoxybenzaldehyde) and 5-chlorosalicylaldehyde, combines the structural features of these important molecules. nih.govnih.gov This unique combination of functional groups—aldehyde, hydroxyl, methoxy (B1213986), and chloro—makes it a highly valuable precursor in synthetic chemistry.

The presence of the chloro and methoxy groups in addition to the salicylaldehyde core allows for fine-tuning of the electronic and steric properties of its derivatives. This is particularly relevant in the field of medicinal chemistry. A notable application is in the synthesis of novel sulfonamides. Research has demonstrated that Schiff bases derived from 5-chloro-2-hydroxybenzaldehyde and sulfonamides exhibit significant antimicrobial activity. nih.gov Specifically, derivatives like 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide showed promising activity against M. kansasii. nih.gov Another derivative, 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide, was found to be active against methicillin-sensitive and methicillin-resistant Staphylococcus aureus. nih.gov

The scaffold's ability to participate in condensation reactions, particularly with amines, leads to the formation of Schiff bases. These compounds are not only important for their biological activities but also serve as ligands for creating metal complexes with tailored properties for catalysis and materials science. acs.org

| Derivative Class | Research Application |

| Schiff Bases / Sulfonamides | Investigated for antimicrobial activity against various bacteria, including Staphylococcus aureus and Mycobacterium kansasii. nih.gov |

| Hydrazones | Serve as building blocks for molecules with a range of biological activities and as ligands in coordination chemistry. acs.orgnih.govrsc.org |

| Metal Complexes | Used in catalysis and materials science; the ligands are often derived from halogenated salicylaldehydes. researchgate.netnih.gov |

Research Trajectories and Future Outlook for this compound

The unique substitution pattern of this compound positions it as a compound of interest for future research endeavors. The demonstrated antimicrobial efficacy of its derivatives suggests a strong trajectory in medicinal chemistry and drug discovery. nih.gov Future studies will likely focus on synthesizing and screening a broader library of derivatives to identify compounds with enhanced potency and a wider spectrum of activity against pathogenic microorganisms.

In the realm of materials science and coordination chemistry, the scaffold holds potential for the development of new sensors, dyes, and catalysts. The interplay of the chloro, hydroxyl, and methoxy groups can be exploited to design ligands that form complexes with specific photophysical or catalytic properties. The use of salicylaldehyde derivatives in creating fluorescent dyes and chemosensors is an established field, and this particular scaffold offers opportunities for creating novel functional materials. acs.orgnih.gov

Furthermore, its role as a versatile synthetic intermediate is expected to expand. Organic chemists are likely to utilize this compound as a starting material for the total synthesis of more complex natural products or architecturally novel molecules. The strategic placement of its functional groups allows for selective reactions and the construction of intricate molecular frameworks.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-chloro-2-hydroxy-3-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c1-12-7-3-6(9)2-5(4-10)8(7)11/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQKYPMGTDHNSRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80408848 | |

| Record name | 5-Chloro-2-hydroxy-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7740-05-8 | |

| Record name | 5-Chloro-2-hydroxy-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-2-hydroxy-3-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Theoretical and Computational Investigations of 5 Chloro 2 Hydroxy 3 Methoxybenzaldehyde

Quantum Chemical Studies and Molecular Modeling

Computational chemistry provides powerful tools for understanding the intrinsic properties of molecules. For 5-Chloro-2-hydroxy-3-methoxybenzaldehyde, molecular modeling and quantum chemical studies have been employed to build a comprehensive profile of its electronic and structural characteristics. bohrium.com

Density Functional Theory (DFT) Calculations on Electronic Structure and Stability

Density Functional Theory (DFT) has been utilized as a primary computational method to investigate the electronic structure and stability of this compound. bohrium.com Calculations, specifically using the B3LYP functional with a 6–311++G(d,p) basis set, have been performed to simulate its geometric parameters and vibrational frequencies. bohrium.comresearchgate.net This level of theory is well-regarded for providing accurate molecular structures and electronic properties with reasonable computational effort. semanticscholar.org

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's electronic properties and chemical reactivity. malayajournal.org The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. malayajournal.orgnih.gov

For this compound, the electronic properties and HOMO-LUMO energies have been analyzed using time-dependent density functional theory (TD-DFT). bohrium.com These energy values are used to calculate various electronic parameters that quantify the molecule's reactivity. bohrium.com

Table 1: HOMO-LUMO Energy and Electronic Parameters of this compound

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5141 eV |

| LUMO Energy | -2.6958 eV |

| Energy Gap (ΔE) | 3.8183 eV |

| Ionization Potential (I) | 6.5141 eV |

| Electron Affinity (A) | 2.6958 eV |

| Electronegativity (χ) | 4.6049 eV |

| Chemical Hardness (η) | 1.9091 eV |

| Chemical Softness (S) | 0.5238 eV |

Data sourced from computational studies on this compound. bohrium.com

To understand the distribution of charge and identify reactive sites within the molecule, Mulliken population analysis and Molecular Electrostatic Potential (MESP) surfaces are employed. bohrium.com

Mulliken Population Analysis calculates the partial atomic charges on each atom in the molecule, providing insight into the effects of substituent groups on the electron distribution of the aromatic ring. bohrium.comuni-muenchen.de This analysis helps in understanding the electrostatic interactions of the molecule.

Molecular Electrostatic Potential (MESP) provides a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. malayajournal.org The MESP surface maps different potential values onto the electron density surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are targets for nucleophilic attack. nih.gov For this compound, MESP analysis identifies electron-rich areas around the oxygen atoms and electron-poor regions, thus highlighting the molecule's reactive sites and bonding characteristics. bohrium.com

A deeper understanding of the chemical bonding and non-covalent interactions in this compound is achieved through various topological analyses. bohrium.com These analyses were performed using specialized software to interpret the wave function data. bohrium.com

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): These methods provide a visualization of electron localization in the molecule. They help in distinguishing between covalent bonds, lone pairs, and atomic cores, offering a detailed picture of the bonding landscape. bohrium.comnih.gov

Non-Covalent Interaction (NCI) and Reduced Density Gradient (RDG): NCI and RDG analyses are powerful tools for identifying and visualizing weak, non-covalent interactions, such as hydrogen bonds and van der Waals forces, which play a crucial role in molecular stability and crystal packing. bohrium.comtandfonline.com

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis examines the topology of the electron density to define atoms within a molecule and characterize the nature of chemical bonds (e.g., covalent vs. ionic). bohrium.com

These combined topological studies provide a comprehensive profile of the bonding and interaction characteristics of the title compound. bohrium.com

The reactivity of this compound can be quantified using global reactivity parameters and localized using Fukui functions. bohrium.com

Global Reactivity Parameters , such as chemical hardness, softness, and the electrophilicity index, are derived from HOMO-LUMO energies and provide a general measure of a molecule's stability and reactivity. bohrium.com A molecule with low hardness and high softness is generally more reactive. nih.gov

Fukui Functions are local reactivity descriptors that identify which atomic sites within a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. xisdxjxsu.asia By calculating the Fukui functions for each atom, the specific reactive centers of this compound can be pinpointed, offering valuable information for predicting its chemical behavior in reactions. bohrium.com

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Properties

Time-Dependent Density Functional Theory (TD-DFT) has been employed to study the electronic properties of this compound. A key finding from these studies is the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. researchgate.net

For this compound, the HOMO-LUMO energy gap has been calculated to be lower than that of its parent compound, vanillin (B372448). researchgate.net This suggests that this compound is more reactive. researchgate.net The distribution of the HOMO and LUMO orbitals indicates that electronic transitions are likely to be of the π→π* type, characteristic of aromatic systems.

Furthermore, TD-DFT calculations have been utilized to predict the molecule's dipole moment, polarizability, and hyperpolarizability. The results indicate that this compound possesses a greater polarizability than vanillin and is also higher in order than that of the standard urea (B33335) molecule, suggesting its potential suitability for nonlinear optical applications. researchgate.net

| Property | Calculated Value | Comparison |

|---|---|---|

| HOMO-LUMO Energy Gap | Lower than vanillin | Indicates higher reactivity |

| Polarizability | Greater than vanillin and urea | Suggests potential for nonlinear optical applications |

Conformational Analysis and Isomeric Studies

The conformational landscape of this compound is influenced by the orientation of its substituent groups. Theoretical calculations indicate that the most stable conformation is planar, a common feature in benzaldehyde (B42025) derivatives. The planarity is maintained by the formation of an intramolecular hydrogen bond between the hydroxyl group and the aldehyde group.

Studies on the related compound, vanillin, have shown that two primary conformers exist, differing in the orientation of the aldehyde group (cis or trans) relative to the methoxy (B1213986) group. For this compound, the presence of the chlorine atom at the 5-position is a key structural feature. The optimized geometry of the molecule has been determined through DFT calculations, which align with experimental data obtained from single-crystal X-ray diffraction. researchgate.net

Solvent Effects on Electronic Properties and Reactivity

While specific studies on the solvent effects on the electronic properties and reactivity of this compound are not extensively detailed in the available literature, general principles of solvatochromism in substituted benzaldehydes can be applied. The polarity of the solvent is expected to influence the electronic absorption spectra of the compound.

In polar solvents, it is anticipated that there would be a shift in the absorption maxima due to interactions between the solvent and the molecule's dipole moment. For similar molecules, a bathochromic (red) shift is often observed in more polar solvents for π→π* transitions, as the excited state is typically more polar than the ground state and is thus stabilized to a greater extent by the polar solvent. Conversely, a hypsochromic (blue) shift can occur for n→π* transitions. The specific nature and magnitude of these shifts for this compound would require dedicated experimental and computational investigation across a range of solvents with varying polarities.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein.

Ligand-Protein Binding Orientations and Affinities

There is a lack of specific molecular docking studies in the scientific literature that focus on the binding orientations and affinities of this compound with particular protein targets. However, studies on derivatives of vanillin and other salicylaldehydes suggest that this class of compounds has the potential to interact with various biological targets. For instance, vanillin-derived 1,2,3-triazoles have been investigated as potential inhibitors of bacterial DNA synthesis through docking studies with thymidylate kinase. nih.gov Similarly, ortho-vanillin based Salen-type ligands have been docked against bacterial proteins from Bacillus subtilis and Proteus vulgaris. nih.gov These studies suggest that the hydroxyl and aldehyde groups, along with the methoxy and chloro substituents of this compound, could participate in hydrogen bonding and hydrophobic interactions within a protein's active site.

Prediction of Biological Activity through Docking Studies

The prediction of biological activity for this compound through docking studies has not been explicitly reported. However, the known antimicrobial properties of substituted salicylaldehydes suggest that this compound could be a candidate for such investigations. researchgate.net Molecular docking could be employed to screen this compound against a panel of microbial protein targets to predict its potential as an antibacterial or antifungal agent. For example, docking studies on vanillin derivatives have been used to explore their potential as antibacterial agents by targeting bacterial DNA synthesis. nih.gov The binding affinity and interaction patterns observed in such in silico studies could provide a basis for predicting the biological efficacy of this compound.

Correlation with Experimental Biological Efficacy

A direct correlation between the predicted biological activity from docking studies and the experimental biological efficacy of this compound is not available in the current body of scientific literature. Establishing such a correlation is a critical step in the validation of computational models. Typically, this involves synthesizing the compound, performing in vitro biological assays to determine its activity (e.g., IC50 values), and then comparing these experimental results with the binding energies and interaction modes predicted by molecular docking. While this has been done for other substituted salicylaldehyde (B1680747) derivatives, demonstrating a link between in silico predictions and in vitro antimicrobial efficacy, similar comprehensive studies for this compound have yet to be published. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Computational studies are pivotal in elucidating the structure-activity relationship (SAR) of bioactive molecules, offering insights into their therapeutic potential by predicting their interaction with biological targets. For this compound (5C2H3MB), a variety of computational methods have been employed to understand its structural features and potential as a therapeutic agent, particularly in the context of antitumor activity. bohrium.com

Density Functional Theory (DFT) has been a cornerstone in analyzing the geometric and electronic properties of 5C2H3MB. bohrium.com These calculations, specifically using the B3LYP/6–311++G(d,p) basis set, have been used to simulate the compound's geometric parameters and fundamental vibrational assignments. Furthermore, analyses of the molecule's electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are conducted using Time-Dependent Density Functional Theory (TD-DFT). bohrium.com Such studies are fundamental to SAR as they help in understanding the molecule's reactivity and stability.

A significant aspect of computational SAR studies is predicting the biological activity of a compound through molecular docking simulations. This technique models the binding orientation and affinity of a ligand to the active site of a target protein. In the case of this compound, molecular docking studies have been performed to evaluate its potential as an antagonist against specific protein targets implicated in cancer, such as transferase inhibitor and human phosphorylated IRE1 alpha. bohrium.com The results from these simulations provide a quantitative measure of the binding affinity, typically expressed as binding energy in kcal/mol. A lower binding energy suggests a more stable and favorable interaction between the compound and the protein target. bohrium.com

The binding energies obtained from these docking studies indicate a potential for this compound to act as an antagonist for the studied proteins, suggesting its promise as an antitumor agent. bohrium.com

Table 1: Molecular Docking Results for this compound

| Target Protein | Binding Energy (kcal/mol) |

|---|---|

| Transferase Inhibitor Target 1 | -5.1 |

| Transferase Inhibitor Target 2 | -5.3 |

| Human Phosphorylated IRE1 alpha | -5.9 |

Data sourced from a computational profiling study of this compound. bohrium.com

Synthetic Methodologies and Derivative Chemistry of 5 Chloro 2 Hydroxy 3 Methoxybenzaldehyde

Synthesis of 5-Chloro-2-hydroxy-3-methoxybenzaldehyde and its Precursors

The synthesis of this compound typically originates from o-vanillin (2-hydroxy-3-methoxybenzaldehyde). The introduction of the chlorine atom at the C5 position of the aromatic ring is a key step. This is generally achieved through an electrophilic aromatic substitution reaction, specifically chlorination. The hydroxyl group at C2 and the methoxy (B1213986) group at C3 are ortho, para-directing groups. Given that the para position (C5) to the hydroxyl group is activated and sterically accessible, direct chlorination of o-vanillin using a suitable chlorinating agent (e.g., sulfuryl chloride or chlorine gas in a suitable solvent) can yield the desired product. The reaction conditions must be carefully controlled to prevent over-chlorination or side reactions.

The precursor, o-vanillin, is an isomer of the more common vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde). It can be synthesized through various methods, including the Reimer-Tiemann reaction on guaiacol (B22219) (2-methoxyphenol).

Derivatization Reactions for Novel Compound Synthesis

The presence of the aldehyde and phenolic hydroxyl groups makes this compound an excellent substrate for synthesizing a variety of derivatives.

Schiff bases, characterized by the azomethine (-C=N-) group, are readily synthesized by the condensation reaction of a primary amine with an aldehyde. In the case of this compound, the reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by dehydration. researchgate.net This reaction is often carried out in an alcohol solvent, sometimes with acid or base catalysis, and can be driven to completion by removing the water formed. researchgate.netnih.gov

The general reaction is as follows: C₈H₇ClO₃ + R-NH₂ → C₈H₆ClN(R)O₂ + H₂O

A wide range of primary amines can be used, leading to a diverse library of Schiff base derivatives. For example, reaction with 2-methoxybenzohydrazide in methanol (B129727) yields N′-(5-Chloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide. nih.gov These compounds are of significant interest in coordination chemistry and materials science. researchgate.netnih.gov

Table 1: Examples of Schiff Base Synthesis from Benzaldehyde (B42025) Derivatives

| Aldehyde Reactant | Amine Reactant | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 5-chloro-2-hydroxybenzaldehyde | 2-methoxybenzohydrazide | Methanol | Reflux, 30 min | N′-(5-Chloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide | nih.gov |

| p-vanillin | Pyridine-2-amine | Ethanol (B145695) | Reflux, 5 h | 2-methoxy-4-[(E)-(pyridin-2-ylimino)methyl]phenol | researchgate.net |

| p-vanillin | furan-2-carbohydrazide | Ethanol | Not specified | N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]furan-2-carbohydrazide | researchgate.net |

Chalcones are α,β-unsaturated ketones that serve as important intermediates in the biosynthesis of flavonoids. nih.gov They are synthesized via the Claisen-Schmidt condensation, which is a base- or acid-catalyzed reaction between an aromatic aldehyde and a ketone. wikipedia.orgscispace.com In this context, this compound would react with an acetophenone (B1666503) derivative.

The reaction is typically carried out in the presence of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent. nih.govresearchgate.net The base deprotonates the α-carbon of the ketone, forming an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol (B89426) adduct readily dehydrates to form the stable, conjugated chalcone (B49325) structure. rasayanjournal.co.in

Table 2: Claisen-Schmidt Condensation for Chalcone Synthesis

| Aldehyde | Ketone | Catalyst/Solvent | Yield | Reference |

|---|---|---|---|---|

| Benzaldehyde derivatives | 2'-hydroxyacetophenone | NaOH 40% / Ethanol | Varies | rasayanjournal.co.in |

| 4-hydroxy-3-methoxybenzaldehyde (vanillin) | Acetophenone | p-toluenesulfonic acid / Methanol | 52% | ufms.br |

| 4-hydroxy-3-methoxybenzaldehyde (vanillin) | 2'-hydroxy-5'-nitroacetophenone | p-toluenesulfonic acid / Methanol | 74% | ufms.br |

| p-hydroxy benzaldehyde | p-chloro acetophenone | NaOH / Rectified spirit | Not specified | researchgate.net |

The yields of these reactions can be quite high, and solvent-free methods using solid NaOH have been reported to produce quantitative yields. wikipedia.orgnih.gov

Azo compounds, containing the functional group R-N=N-R', can be synthesized using this compound as a coupling component. The synthesis involves two main steps: diazotization of a primary aromatic amine and subsequent azo coupling. ekb.eg

First, a primary aromatic amine (e.g., 2-amino-4-chlorobenzenesulfonamide) is treated with a solution of sodium nitrite (B80452) in the presence of a strong acid (like HCl) at low temperatures (0-5°C) to form a diazonium salt. ekb.egmdpi.com

Next, the resulting diazonium salt solution is added to a basic solution of this compound. The highly electrophilic diazonium salt attacks the electron-rich aromatic ring of the phenol, typically at the position para to the powerful activating hydroxyl group. This electrophilic aromatic substitution reaction forms the stable azo linkage, resulting in a highly colored azo compound. ekb.egnih.gov For instance, coupling with the diazonium salt of 2-amino-4-chlorobenzenesulfonamide (B1266025) would yield 4-chloro-2-((5-((5-chloro-2-hydroxy-3-methoxyphenyl)diazenyl))-4-sulfamoylphenyl) benzenesulfonamide. The aldehyde group remains intact for further derivatization, such as forming azo-azomethine compounds by reacting with other amines. ekb.eg

The derivatives of this compound, particularly Schiff bases and chalcones, are excellent precursors for synthesizing a variety of heterocyclic compounds.

The α,β-unsaturated ketone moiety in chalcones is a key pharmacophore that can undergo cyclization reactions. For example, reaction with reagents like hydrazine (B178648) hydrate (B1144303) can lead to the formation of pyrazoline rings.

Similarly, Schiff bases derived from this aldehyde can be used to synthesize heterocyclic structures. For example, the azo-azomethine compounds mentioned in the previous section can react with thioglycolic acid in the presence of a catalyst like zinc chloride to afford thiazolidinone rings through a cyclization reaction. ekb.egekb.eg This reaction involves the addition of the thiol group across the C=N double bond, followed by intramolecular cyclization and dehydration.

Reaction Kinetics and Efficiency in Synthesis

The efficiency of synthetic reactions involving this compound is influenced by several factors, including the choice of catalyst, solvent, temperature, and reaction time.

In the Claisen-Schmidt condensation for chalcone synthesis, the choice of catalyst and reaction conditions is crucial for maximizing yield and minimizing side products. While traditional methods use aqueous alkali solutions, research has shown that solvent-free conditions can be highly efficient. rasayanjournal.co.in Grinding the reactants (aldehyde and ketone) with solid sodium hydroxide can lead to quantitative yields (96-98%) in very short reaction times. nih.govjetir.org This method aligns with the principles of green chemistry by reducing solvent waste.

The reaction kinetics are dependent on the reactivity of both the aldehyde and the ketone. Electron-withdrawing groups on the benzaldehyde can increase its electrophilicity and accelerate the initial nucleophilic attack, while the acidity of the α-protons on the ketone affects the ease of enolate formation. Comparing different synthetic protocols, the Wittig reaction has been shown to be a superior alternative to aldol condensation for chalcone synthesis in some cases, providing higher yields and purity. nih.gov The efficiency of Schiff base formation is often high, and the reaction can be driven to completion by removing the water byproduct, for instance, by using a Dean-Stark apparatus or by carrying out the reaction in a suitable solvent.

Purification and Isolation Techniques for Synthetic Products

The successful synthesis of derivatives from this compound hinges on effective purification and isolation protocols to remove unreacted starting materials, catalysts, and by-products. The selection of an appropriate technique is dictated by the chemical nature of the target molecule, its stability, and its physical properties, such as solubility and crystallinity. Common methodologies employed for the purification of these synthetic products, particularly Schiff bases and chalcones, include recrystallization, column chromatography, and aqueous work-ups involving extraction.

Recrystallization is the most frequently cited method for purifying solid derivatives. This technique relies on the principle of differential solubility of the desired compound and impurities in a chosen solvent or solvent system at varying temperatures. The crude product is dissolved in a hot solvent and, upon cooling, the pure compound crystallizes out, leaving impurities behind in the solution. Ethanol is a widely used solvent for the recrystallization of Schiff bases and chalcones derived from substituted benzaldehydes. jetir.orgrsc.orgresearchgate.netresearchgate.net In some cases, a mixture of solvents, such as methanol/ethanol, is employed to achieve optimal purity and crystal formation. nih.gov The general procedure involves filtering the crude solid, washing it with a suitable solvent like cold ethanol, and then recrystallizing the dried product. jocpr.com

For non-crystalline products or mixtures that are difficult to separate by recrystallization, column chromatography is a powerful alternative. researchgate.netnih.gov This technique separates compounds based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel) while being moved through the column by a mobile phase (the eluent). researchgate.net The polarity of the eluent, often a mixture of solvents like hexane (B92381) and ethyl acetate, is optimized to achieve effective separation. researchgate.net

Aqueous work-up is another critical step, especially following reactions that require acidic or basic catalysts. This typically involves washing the reaction mixture with water or a saturated sodium bicarbonate solution to neutralize any remaining acid catalyst, followed by extraction of the organic product into an immiscible solvent like ethyl acetate. ufms.br The organic layer is then dried over an anhydrous agent, such as sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the purified product. ufms.br

The purity of the final isolated product is often confirmed by analytical techniques such as Thin-Layer Chromatography (TLC) and melting point determination, which should show a sharp, defined range for a pure compound. jetir.orgrsc.org

Detailed Research Findings in Purification

Specific protocols from the literature highlight the practical application of these techniques. For instance, in the synthesis of the Schiff base 4-[(E)-(5-Chloro-2-hydroxybenzylidene)amino]benzenesulfonamide, a multi-step isolation and purification process was employed. After the initial reaction, the crude product was first isolated by filtration and then subjected to a crystallization period of six days at room temperature. The resulting crystals were further purified by washing with ethanol and subsequent recrystallization from a methanol/ethanol mixture. nih.govresearchgate.net

In the case of chalcone synthesis, a common procedure involves neutralizing the reaction mixture with acid to precipitate the crude product, which is then filtered. jetir.orgresearchgate.net This solid is often purified by recrystallization from rectified spirit or ethanol. rsc.orgresearchgate.net For more challenging separations, column chromatography over silica gel is utilized to afford the pure chalcone. researchgate.net

The following tables summarize common purification techniques and provide a specific, detailed example from a research study.

Table 1: General Purification Techniques for this compound Derivatives

| Technique | Description | Common Solvents/Materials | Target Derivatives |

|---|---|---|---|

| Recrystallization | Purification of a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling. | Ethanol, Methanol, Rectified Spirit, DMSO, Methanol/Ethanol mixtures. jetir.orgnih.govresearchgate.netnih.gov | Schiff Bases, Chalcones. jocpr.comresearchgate.netscielo.br |

| Column Chromatography | Separation of a mixture based on differential adsorption to a solid stationary phase. | Stationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate mixtures. researchgate.net | Chalcones and other non-crystalline products. nih.gov |

| Aqueous Work-up/Extraction | Neutralization and removal of water-soluble impurities. | Saturated Sodium Bicarbonate, Ethyl Acetate, Water. ufms.br | Chalcones. ufms.br |

| Filtration and Washing | Simple separation of a solid product from a liquid reaction mixture, followed by washing to remove residual impurities. | Cold Ethanol, Diethyl Ether. scielo.brijrpc.com | Schiff Bases, Metal Complexes. ijrpc.com |

Table 2: Detailed Purification Protocol for 4-[(E)-(5-Chloro-2-hydroxybenzylidene)amino]benzenesulfonamide

| Step | Action | Reagents/Conditions | Purpose | Reference |

|---|---|---|---|---|

| 1 | Initial Product Isolation | Cool reaction mixture to room temperature, filter the solid. | Separate crude product from the reaction solvent. | nih.gov |

| 2 | Crystallization | Allow the filtrate to stand for 6 days at room temperature. | Induce the formation of a crystallized product from the solution. | nih.gov |

| 3 | Final Filtration & Washing | Filter the crystallized product and wash with ethanol (2 x 5 ml). | Isolate the crystalline solid and remove soluble impurities. | nih.gov |

| 4 | Recrystallization | Dissolve the dried product in a hot 1:1 mixture of methanol/ethanol and allow to cool. | Achieve high purity of the final product. | nih.gov |

Spectroscopic Characterization and Structural Elucidation in Research of 5 Chloro 2 Hydroxy 3 Methoxybenzaldehyde

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing transitions between vibrational energy levels. The resulting spectrum displays absorption bands corresponding to specific functional groups and vibrational modes. In the analysis of 5-Chloro-2-hydroxy-3-methoxybenzaldehyde, the FT-IR spectrum is characterized by several key absorption bands that confirm its structure. researchgate.net

Key vibrational assignments for the compound typically include the stretching vibration of the hydroxyl (-OH) group, which often appears as a broad band. The carbonyl (C=O) stretching vibration of the aldehyde group is also prominent, appearing as a strong, sharp peak. Aromatic C-H and C=C stretching vibrations, as well as vibrations corresponding to the C-Cl and C-O bonds, are also identified in the spectrum. ijeijournal.comnih.gov

Table 1: Characteristic FT-IR Vibrational Assignments for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretching | Hydroxyl (-OH) | 3200-3400 (Broad) |

| C-H Stretching | Aromatic (Ar-H) | 3000-3100 |

| C-H Stretching | Aldehyde (-CHO) | 2800-2900 |

| C=O Stretching | Aldehyde (-CHO) | 1650-1700 |

| C=C Stretching | Aromatic Ring | 1500-1600 |

| C-O Stretching | Methoxy (B1213986) (-OCH₃) / Phenolic | 1200-1300 |

Note: The exact wavenumbers are determined from experimental data, which is then often compared with theoretical calculations for precise assignment. researchgate.net

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The FT-Raman spectrum of this compound provides additional structural information, especially regarding the aromatic ring and the carbon skeleton. researchgate.net

Vibrational modes that are strong in the Raman spectrum often include the symmetric stretching of the aromatic ring and the C=O stretching of the aldehyde group. researchgate.netnih.gov The FT-Raman spectrum helps to confirm the assignments made from the FT-IR data and provides a more complete picture of the molecule's vibrational properties.

Table 2: Key FT-Raman Signal Assignments for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretching | Aromatic (Ar-H) | 3000-3100 |

| C=O Stretching | Aldehyde (-CHO) | 1650-1700 |

| C=C Stretching | Aromatic Ring | 1550-1600 |

| Ring Breathing Mode | Aromatic Ring | ~1000 |

Note: Raman intensities differ from IR intensities; some vibrations may be strong in Raman but weak in IR, and vice-versa. researchgate.net

Comparison with Simulated Vibrational Spectra

To achieve unambiguous assignment of the experimental vibrational bands, researchers often compare the FT-IR and FT-Raman spectra with theoretically simulated spectra. nih.gov This is typically done using quantum chemical calculations, such as Density Functional Theory (DFT) methods with a suitable basis set (e.g., B3LYP/6-311++G(d,p)). researchgate.netnih.gov

The process involves first optimizing the molecular geometry of this compound to find its most stable conformation. Then, the vibrational frequencies are calculated for this optimized structure. The resulting theoretical spectrum provides a set of vibrational modes and their corresponding frequencies, which can be directly compared to the experimental data. researchgate.net This comparison helps to resolve ambiguities in band assignments and confirms that the experimental data is consistent with the proposed molecular structure. researchgate.netacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), the chemical environment of each atom can be determined.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound reveals distinct signals for each type of proton in the molecule. The chemical shift (δ) of each signal indicates its electronic environment, while the splitting pattern (multiplicity) provides information about neighboring protons.

The spectrum is expected to show signals for the aldehydic proton (-CHO), the phenolic hydroxyl proton (-OH), the methoxy group protons (-OCH₃), and the two aromatic protons on the benzene (B151609) ring. researchgate.net The aldehydic proton typically appears far downfield due to the electron-withdrawing nature of the carbonyl group. The phenolic proton signal is also downfield and can sometimes be broad. The methoxy protons appear as a sharp singlet, while the two aromatic protons appear as distinct signals, with their splitting pattern determined by their positions relative to each other. researchgate.net

Table 3: Expected ¹H NMR Chemical Shift Assignments for this compound

| Proton | Chemical Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| -OH | Phenolic Hydroxyl | ~11.0 | Singlet (broad) |

| -CHO | Aldehyde | ~9.8 | Singlet |

| Ar-H | Aromatic | ~7.0 - 7.5 | Doublets |

Note: Chemical shifts are relative to a standard (e.g., TMS) and can vary slightly depending on the solvent used. The assignments are confirmed by computational studies using methods like GIAO. researchgate.net

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, a distinct signal is expected for each of the eight carbon atoms.

The carbon of the aldehyde group (C=O) is highly deshielded and appears furthest downfield. rsc.org The aromatic carbons show signals in the typical aromatic region, with their specific chemical shifts influenced by the attached substituents (-OH, -OCH₃, -Cl, -CHO). The carbon of the methoxy group (-OCH₃) appears in the upfield region of the spectrum. researchgate.net Theoretical calculations are often employed to aid in the precise assignment of each carbon signal. researchgate.netrsc.org

Table 4: Expected ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Atom | Chemical Environment | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| C=O | Aldehyde | ~190 |

| C-OH | Aromatic | ~150 |

| C-OCH₃ | Aromatic | ~148 |

| C-CHO | Aromatic | ~120 |

| C-Cl | Aromatic | ~125 |

| C-H | Aromatic | ~115 - 125 |

Note: The specific assignment of each aromatic carbon requires detailed analysis, often supported by computational data and 2D NMR techniques. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to analyze the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher-energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly its system of conjugated π-electrons.

For aromatic aldehydes like this compound, characteristic absorption bands corresponding to π → π* and n → π* transitions are expected. However, a review of available scientific literature does not provide specific experimental data for the absorption maxima (λmax) of this particular compound. While studies on closely related molecules and their derivatives report UV-Vis spectral data, this information falls outside the direct scope of this compound itself.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is an indispensable analytical tool for determining the molecular weight of a compound with high precision. This technique involves ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions. The molecular ion peak (M+), or related adducts like [M+H]+, provides direct confirmation of the compound's molecular formula.

The molecular formula for this compound is C₈H₇ClO₃. The expected molecular weight and exact mass are fundamental data points confirmed by mass spectrometry. nih.gov The monoisotopic mass, which is the mass of the ion with the most abundant isotopes of each element, is calculated to be 186.0083718 Da. nih.gov This precise value is crucial for unambiguous identification in high-resolution mass spectrometry.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₇ClO₃ | nih.gov |

| Average Molecular Weight | 186.59 g/mol | nih.govsigmaaldrich.com |

| Monoisotopic Mass | 186.0083718 Da | nih.gov |

| Predicted [M+H]⁺ Adduct m/z | 187.01566 | uni.lu |

X-ray Diffraction Studies for Crystal Structure Determination

Single Crystal X-ray Diffraction (SCXRD) analysis involves directing X-rays onto a single, well-ordered crystal. The resulting diffraction pattern allows for the determination of the unit cell dimensions (a, b, c, α, β, γ) and the space group, ultimately leading to a complete solution of the crystal structure. Despite the definitive structural information this method provides, a search of the Cambridge Structural Database (CSD) and other scientific literature did not yield a published single-crystal structure for this compound. While crystal structures for related isomers and derivatives are available, specific crystallographic data for the title compound remains unreported in the surveyed research. nih.govnih.gov

Powder X-ray Diffraction (PXRD) is used to analyze a polycrystalline sample, providing a characteristic diffraction pattern that serves as a "fingerprint" for a specific crystalline phase. It is useful for phase identification, purity analysis, and can also be used to determine unit cell parameters. As with SCXRD, there is no specific, published powder diffraction pattern available for this compound in the reviewed scientific databases.

Biological and Pharmacological Research on 5 Chloro 2 Hydroxy 3 Methoxybenzaldehyde and Its Derivatives

Antitumor/Anticancer Activity and Mechanisms

Computational studies have identified 5-Chloro-2-hydroxy-3-methoxybenzaldehyde as a promising antitumor agent. bohrium.com Molecular docking simulations suggest that the compound has the potential to act as a tumor antagonist by interacting with key biological targets involved in cancer progression. bohrium.com Further research into derivatives, such as semicarbazones, indicates that this class of compounds may exhibit antitumor activity by inhibiting the growth of cancer cells.

Molecular docking studies have been conducted to simulate the binding orientation and affinity of this compound with specific receptors implicated in cancer.

IRE1 alpha: The compound was evaluated for its potential to bind to human phosphorylated inositol-requiring enzyme 1 alpha (IRE1α), a key transducer in the unfolded protein response, which is a cellular stress pathway often exploited by cancer cells. Docking simulations predicted a binding energy of -5.9 kcal/mol, indicating a potential antagonistic interaction with this receptor. bohrium.comresearchgate.net

Estrogen Receptors Alpha: Within the scope of the available research, there is no specific data detailing the binding affinity of this compound or its direct derivatives to Estrogen Receptors Alpha.

The potential for this compound to act as a transferase inhibitor has been assessed through computational methods. bohrium.comresearchgate.net Molecular docking simulations against a transferase target showed binding energies of -5.1 kcal/mol and -5.3 kcal/mol. bohrium.comresearchgate.net These findings suggest that the compound may have an inhibitory effect on this class of enzymes, which is a mechanism relevant to anticancer research. bohrium.comresearchgate.net

Antimicrobial Activity

Derivatives of this compound, particularly novel sulfonamides, have been synthesized and evaluated for their in vitro antimicrobial activity against a range of pathogens, including bacteria and fungi. nih.gov

A series of sulfonamide derivatives incorporating the this compound scaffold have demonstrated notable antibacterial properties. nih.gov The activity of these compounds was tested against Gram-positive and Gram-negative bacteria as well as various Mycobacterium species. nih.gov

One of the most active compounds, 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide, showed significant efficacy against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Another derivative, 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide, displayed strong activity against Mycobacterium kansasii. nih.gov Generally, the Schiff bases of 4-aminobenzenesulfonamides derived from this scaffold are active against Gram-positive cocci, including resistant strains. researchgate.net

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Staphylococcus aureus (MSSA & MRSA) | 15.62–31.25 µmol/L |

| 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide | Mycobacterium kansasii | 1–4 µmol/L |

In the same study where antibacterial efficacy was observed, the synthesized sulfonamide derivatives of this compound were also tested for antifungal activity. The results indicated that these particular derivatives exhibited almost no antifungal potency against the tested fungal strains. nih.gov

The antibacterial effects of the sulfonamide derivatives are attributed to their 'classical' mechanism of action. tandfonline.com Sulfonamides are structural analogues of p-aminobenzoic acid (PABA) and act as competitive inhibitors of the bacterial enzyme dihydropteroate (B1496061) synthetase (DHPS). researchgate.nettandfonline.comnih.gov This enzyme is critical for the synthesis of folic acid, a nutrient essential for the production of DNA and subsequent bacterial growth and replication. researchgate.netnih.gov By blocking this pathway, the sulfonamide derivatives interrupt a crucial metabolic process in bacteria. researchgate.net

Antiviral Activity

Research into the antiviral properties of Schiff bases derived from substituted salicylaldehydes suggests that these compounds are a promising area of investigation. While direct antiviral studies on derivatives of this compound are not extensively documented in the available literature, studies on analogous structures provide valuable insights.

For instance, new Schiff bases derived from 3,5-dichlorosalicylaldehyde (B181256) and 4-(chloro/tert-butyl)-2-aminophenols have been synthesized and tested for their antiviral activity against the Parainfluenza Type-2 virus. lew.ro The results indicated that the nature of the substituent on the aminophenol component influenced the antiviral efficacy. One of the Schiff bases demonstrated a 63% inhibition rate against the virus, suggesting that the molecular structure plays a crucial role in its biological activity. lew.ro

Furthermore, the antiviral activity of Schiff bases is not limited to a single type of virus. A series of 3-(benzylideneamino)-2-phenylquinazoline-4(3H)-ones, which are Schiff base derivatives, were evaluated against a broad spectrum of viruses, including herpes simplex virus-1 (HSV-1), herpes simplex virus-2 (HSV-2), vaccinia virus, and influenza A (H1N1). nih.gov One of the tested compounds exhibited notable antiviral activity against all the viruses in the panel, highlighting the potential for this class of compounds to yield broad-spectrum antiviral agents. nih.gov

These findings collectively suggest that Schiff base derivatives of this compound could plausibly exhibit antiviral properties. The presence of the chloro, hydroxyl, and methoxy (B1213986) groups on the benzaldehyde (B42025) ring could modulate the biological activity of the resulting Schiff bases. Further research, involving the synthesis and screening of a library of such derivatives against various viral strains, is warranted to explore this potential.

| Parent Compound | Derivative Type | Tested Virus | Key Finding |

| 3,5-dichlorosalicylaldehyde | Schiff Base | Parainfluenza Type-2 | One derivative showed 63% viral inhibition. lew.ro |

| 3-amino-2-phenyl quinazoline-4(3)H-one | Schiff Base | HSV-1, HSV-2, Influenza A (H1N1), etc. | A compound showed broad-spectrum antiviral activity. nih.gov |

Free Radical Scavenging Actions and Antioxidant Potential

The antioxidant properties of chemical compounds are of significant interest due to the role of oxidative stress in numerous diseases. Phenolic compounds, including derivatives of this compound, are often investigated for their ability to scavenge free radicals. The antioxidant activity of these compounds is typically attributed to their ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it.

Schiff bases derived from various aldehydes and amines have been a particular focus of antioxidant research. researchgate.netrsc.orgnih.gov The presence of hydroxyl (-OH) and methoxy (-OCH3) groups on the aromatic ring is known to enhance antioxidant activity. researchgate.net A study on a Schiff base ligand derived from 2-hydroxy-3-methoxybenzaldehyde, a close structural relative of the title compound, demonstrated its antioxidant potential. biointerfaceresearch.com The antioxidant activities of such compounds are commonly evaluated using in vitro assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govmdpi.com

In the DPPH assay, the ability of a compound to donate a hydrogen atom to the stable DPPH radical is measured by a decrease in absorbance at a specific wavelength. nih.gov Similarly, the ABTS assay measures the capacity of a compound to scavenge the ABTS radical cation. nih.gov The results are often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.

For example, a study on a nicotinic acid hydrazide Schiff base of o-vanillin (2-hydroxy-3-methoxybenzaldehyde) reported its DPPH radical scavenging activity, although it was found to be lower than the standard antioxidant, ascorbic acid. nih.gov The antioxidant potential of Schiff bases can be influenced by the nature of both the aldehyde and the amine precursors. rsc.org The electron-donating or withdrawing nature of the substituents on the aromatic rings can significantly impact the radical scavenging ability. rsc.org

| Assay | Principle | Measurement |

| DPPH Radical Scavenging | Hydrogen atom donation to the stable DPPH radical. nih.gov | Decrease in absorbance at ~517 nm. nih.gov |

| ABTS Radical Scavenging | Scavenging of the ABTS radical cation. nih.gov | Decrease in absorbance at a specific wavelength. nih.gov |

Interactions with Biological Pathways and Enzymes

The therapeutic potential of a compound is often linked to its ability to interact with specific biological pathways and enzymes. Derivatives of this compound, particularly Schiff bases and other heterocyclic compounds, have been investigated for their enzyme inhibitory activities through both in vitro assays and in silico molecular docking studies.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. chemrevlett.com This method is widely used to understand the interactions between a potential drug molecule and its target enzyme at the molecular level.

For instance, derivatives of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide have been synthesized and evaluated as inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism and relevant to type 2 diabetes. nih.gov Molecular docking studies of these compounds revealed hydrogen bonding, electrostatic, and hydrophobic interactions with the active site residues of these enzymes. nih.gov

In another study, Schiff bases of sulphonamides were investigated as inhibitors of human carbonic anhydrase (hCA) I and II isoforms. nih.gov The study highlighted that modifications in the chemical structure, such as the reduction of an imine group to a secondary amine, could significantly alter the inhibitory potency against these enzymes. nih.gov

Furthermore, derivatives of 5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde were evaluated as potential agents against Alzheimer's disease by targeting enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase (BACE-1). mdpi.com Molecular docking studies were employed to complement the in vitro results and to elucidate the binding modes of the active compounds within the enzyme active sites. mdpi.com

These examples demonstrate that the general class of substituted benzaldehyde derivatives is a rich source of potential enzyme inhibitors. The specific substitution pattern of this compound provides a unique scaffold that can be derivatized to target a variety of enzymes involved in different disease pathways.

| Derivative Class | Target Enzyme(s) | Therapeutic Area | Investigative Method |

| Substituted Nitrobenzamides | α-glucosidase, α-amylase | Diabetes | In vitro inhibition assays and molecular docking. nih.gov |

| Sulphonamide Schiff Bases | Carbonic Anhydrases (hCA I & II) | Various | In vitro inhibition assays. nih.gov |

| Furochromene-carbaldehydes | AChE, BChE, BACE-1 | Alzheimer's Disease | In vitro inhibition assays and molecular docking. mdpi.com |

In Silico Pharmacokinetic and Toxicity Profiling (ADME/Toxicity)

In modern drug discovery, the early assessment of a compound's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity (T) is crucial. nih.gov In silico methods, which use computational models to predict these properties, have become indispensable tools for filtering and prioritizing drug candidates. nih.gov

Several studies on Schiff bases and related heterocyclic compounds have incorporated in silico ADME/T predictions. unimas.myresearchgate.net These predictions are often based on the compound's chemical structure and a set of established rules and models. One of the most well-known sets of guidelines is Lipinski's Rule of Five, which predicts the drug-likeness of a compound and its potential for good oral absorption. rjptonline.org The rule states that a compound is more likely to be orally bioavailable if it has a molecular weight of less than 500 Daltons, no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, and a calculated octanol-water partition coefficient (logP) not greater than 5. rjptonline.org

For example, an in silico evaluation of some Schiff bases for their potency against the SARS-CoV-2 main protease included an ADMET study which predicted them to be non-toxic and harmless, suggesting their potential as drug candidates. unimas.my Another study on 1,2,3-triazole derivatives of 2-phenyl benzimidazole (B57391) used the SwissADME tool to evaluate their bioavailability, drug-likeness, and topological polar surface area. researchgate.net The results indicated that the tested compounds were likely to be orally absorbed and adhered to Lipinski's rule. researchgate.net

In silico ADME/T studies on derivatives of this compound would involve calculating various molecular descriptors to predict properties such as gastrointestinal absorption, blood-brain barrier permeability, interaction with metabolic enzymes (like cytochrome P450s), and potential toxicities (e.g., mutagenicity, carcinogenicity). rjptonline.org These computational assessments can guide the design and synthesis of new derivatives with more favorable pharmacokinetic and safety profiles.

| ADME/T Parameter | Description | Importance in Drug Discovery |

| Lipinski's Rule of Five | A set of rules to evaluate drug-likeness and the likelihood of oral bioavailability. rjptonline.org | Helps in the early identification of compounds with poor pharmacokinetic profiles. |

| Gastrointestinal (GI) Absorption | The process by which a drug is absorbed from the gut into the bloodstream. | A key factor for the efficacy of orally administered drugs. |

| Blood-Brain Barrier (BBB) Permeability | The ability of a compound to cross the protective barrier of the central nervous system. | Important for drugs targeting the brain, and a safety concern for others. |

| Toxicity Prediction | In silico assessment of potential adverse effects like mutagenicity, carcinogenicity, and organ toxicity. rjptonline.org | Crucial for identifying and eliminating potentially harmful compounds early in development. |

常见问题

Q. What are the recommended safety protocols for handling 5-Chloro-2-hydroxy-3-methoxybenzaldehyde in laboratory settings?

- Methodological Answer: Use nitrile or neoprene gloves inspected for integrity before use, and follow proper glove removal techniques to avoid skin contact . Ensure local exhaust ventilation and proximity to eyewash stations/safety showers. Avoid ignition sources and electrostatic discharge by grounding equipment. For spills, sweep or vacuum material into a chemically resistant container; avoid water jets to prevent aerosolization . Store in tightly sealed containers in dry, well-ventilated areas away from incompatible substances .

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer: Use infrared (IR) spectroscopy to identify functional groups: the hydroxyl (-OH) and aldehyde (-CHO) groups exhibit characteristic peaks at ~3200 cm⁻¹ (broad, O-H stretch) and ~1680-1720 cm⁻¹ (C=O stretch), respectively. Compare results with reference spectra from the Coblentz Society (NIST Standard Reference Database 69), which reports IR data for the compound’s solid-phase mull . Cross-validate with nuclear magnetic resonance (NMR) spectroscopy: the methoxy (-OCH₃) group typically appears as a singlet at ~3.8-4.0 ppm in ¹H NMR .

Q. What are the environmental precautions for disposing of this compound?

- Methodological Answer: Avoid environmental release due to uncharacterized ecotoxicity. Collect waste in approved containers labeled for halogenated organic compounds. Incinerate in a high-temperature facility equipped with scrubbers to neutralize HCl emissions. Consult institutional guidelines for hazardous waste compliance .

Advanced Research Questions

Q. How can researchers reconcile the compound’s reported stability with observed reactivity in specific solvents?

- Methodological Answer: While the compound is stable under recommended storage conditions (dry, inert atmosphere) , reactivity in polar aprotic solvents (e.g., DMF, DMSO) may arise from aldehyde group nucleophilic attack. Design stability studies using accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC-UV monitoring. Compare degradation profiles in solvents of varying polarity to identify reactive intermediates .

Q. What strategies optimize the synthesis of derivatives using this compound as a precursor?

- Methodological Answer: Target the aldehyde group for condensation reactions (e.g., Schiff base formation with amines) or the hydroxyl group for etherification. For example, protect the hydroxyl group with tert-butyldimethylsilyl (TBS) chloride before performing nucleophilic additions to the aldehyde. Deprotection with tetrabutylammonium fluoride (TBAF) yields functionalized intermediates . Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization.

Q. How can analytical methods distinguish between this compound and structurally similar analogs (e.g., 2-Chloro-5-methoxybenzaldehyde)?

- Methodological Answer: Use high-resolution mass spectrometry (HRMS) to confirm molecular formula (C₈H₇ClO₃, exact mass 186.0068). For positional isomer discrimination, employ 2D NMR techniques like COSY and NOESY to resolve substituent spatial arrangements. For example, NOE correlations between the methoxy group and adjacent protons can confirm substitution patterns .

Q. What pharmacological applications are plausible for derivatives of this compound?

- Methodological Answer: Analogous benzaldehyde derivatives (e.g., 4-amino-5-chloro-2-methoxybenzoic acid) have been used to synthesize dopamine D2 and serotonin 5-HT3 receptor dual antagonists . Design derivatives by introducing heterocyclic moieties (e.g., piperazine) to enhance binding affinity. Evaluate in vitro receptor binding assays using radioligand displacement (e.g., [³H]spiperone for D2 receptors) .

Data Contradiction Analysis

Q. Why do safety data sheets (SDS) emphasize strict handling protocols despite classifying the compound as non-hazardous?

- Methodological Answer: While the SDS notes no acute toxicity data , precautionary measures (e.g., PPE, ventilation) address potential uncharacterized risks, such as chronic exposure effects or reactive byproduct formation during synthesis. Researchers should perform a risk assessment using the “precautionary principle” and consult toxicity databases (e.g., ECOTOX) for structurally related compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。